molecular formula C24H42N4 B1274214 n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine CAS No. 80584-90-3

n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine

Cat. No. B1274214
CAS RN: 80584-90-3
M. Wt: 386.6 g/mol
InChI Key: DHTAIMJOUCYGOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine and related compounds has been explored in various studies. For instance, the synthesis of substituted piperidines from N,N-bis[(benzotriazol-1-yl)methyl]amines has been reported, where reactions with allyltrimethylsilanes yielded the desired products . Similarly, the aminoalkylation of benzotriazole has been used to convert primary amines into mono N-[1-(benzotriazol-1-yl)alkyl] derivatives, with aliphatic amines often yielding bis-derivatives . Additionally, the synthesis of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives has been achieved by refluxing benzotriazole with various substituted aldehydes .

Molecular Structure Analysis

The molecular structures of compounds related to N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine have been elucidated using various spectroscopic techniques. For example, Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been characterized, revealing four-coordinate or five-coordinate complexes depending on the substitution group . The molecular structures of these complexes were determined to be either distorted tetrahedral or trigonal bipyramidal .

Chemical Reactions Analysis

The reactivity of benzotriazole derivatives has been studied extensively. Substituent effects on the bis(benzotriazolylmethylation) of aromatic amines have been observed, where electron-releasing substituents favor the formation of bis derivatives . The reactivity of these compounds is also influenced by the presence of electron-withdrawing groups, which can increase resistance to hydrolysis and affect isomer interconversion energy barriers .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by their molecular structure and substituents. For instance, the stability and NMR spectral properties of N,N-bis(benzotriazolylmethyl)arylamines are affected by ortho alkyl groups due to steric hindrance . Additionally, the synthesis of 5,5′-Methylene-bis(benzotriazole) has been reported as part of a green chemistry approach, indicating the importance of environmentally benign methods in the preparation of such compounds .

Case Studies

Several case studies highlight the application of benzotriazole derivatives. For example, Cobalt(II) complexes with N,N-bis((1H-pyrazol-1-yl)methyl)cyclohexanamine ligands have shown high activity for methyl methacrylate polymerization, yielding poly(methylmethacrylate) with high molecular weight and narrow polydispersity index . In the field of medicinal chemistry, benzotriazole derivatives have been synthesized and evaluated as potent antifungal agents, with some compounds exhibiting significant activity against various fungi .

Scientific Research Applications

Chemical Synthesis and Reactions

N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine and its derivatives are primarily used in the field of chemical synthesis. For instance, Katritzky et al. (1999) demonstrated the use of N-aryl-1H-benzotriazolyl-1-methanamines in reactions with allyl trimethylsilanes, yielding tetrahydroquinolines, indicating its utility in the synthesis of complex organic compounds (Katritzky, Cui, & Long, 1999).

Catalysis and Coordination Chemistry

The compound's derivatives also find applications in catalysis and coordination chemistry. For example, Choi et al. (2015) studied cobalt(II) complexes containing derivatives of N,N-bis(1H-pyrazol-1-yl)methylamine, demonstrating their potential in forming complexes with specific geometric structures, which could be significant in catalytic processes (Choi et al., 2015).

Biological Activities

In the biological sphere, derivatives of this compound have been explored for antimicrobial properties. Visagaperumal et al. (2010) synthesized derivatives that exhibited varying degrees of antibacterial and antifungal activities, highlighting its potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).

Material Science and Nanotechnology

In material science and nanotechnology, N,N-bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine derivatives are used in the synthesis of novel materials. For instance, Rui et al. (2020) explored the synthesis of ionic liquids derived from benzotriazole for use as multifunctional lubricant additives in poly-alpha-olefin, indicating its potential in advanced material applications (Rui et al., 2020).

Safety And Hazards

The compound may produce an allergic reaction . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and wearing chemical impermeable gloves is recommended .

Future Directions

The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in various research fields in the future.

properties

IUPAC Name

2-ethyl-N-(2-ethylhexyl)-N-[(4-methylbenzotriazol-1-yl)methyl]hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N4/c1-6-10-14-21(8-3)17-27(18-22(9-4)15-11-7-2)19-28-23-16-12-13-20(5)24(23)25-26-28/h12-13,16,21-22H,6-11,14-15,17-19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTAIMJOUCYGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC(=C2N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868583
Record name 2-Ethyl-N-(2-ethylhexyl)-N-[(4-methyl-1H-benzotriazol-1-yl)methyl]hexan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine

CAS RN

80584-90-3, 94270-86-7
Record name 1-[N,N-Bis(2-ethylhexyl)aminomethyl]-4-methyl-1H-benzotriazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Bis(2-ethylhexyl)-ar-methyl-1H-benzotriazole-1-methanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-N-(2-ethylhexyl)-N-[(4-methyl-1H-benzotriazol-1-yl)methyl]hexan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methylamine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.254
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Record name N,N-BIS(2-ETHYLHEXYL)-4-METHYL-1H-BENZOTRIAZOLE-1-METHANAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Schaut, S Autru, A De Rop… - IEEE Transactions on …, 2012 - ieeexplore.ieee.org
This study was designed to examine the impact of a recently identified undeclared additive Irgamet 30 in transformer oils. Therefore, several laboratory studies were performed. First, the …
Number of citations: 19 ieeexplore.ieee.org
E Daviddi, V Shkirskiy, PM Kirkman… - The Journal of …, 2022 - ACS Publications
Copper (Cu) corrosion is a compelling problem in the automotive sector and in oil refinery and transport, where it is mainly caused by the action of acidic aqueous droplets dispersed in …
Number of citations: 11 pubs.acs.org

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